2-Méthylquinoléine-4-carboxylate de méthyle

Vue d'ensemble

Description

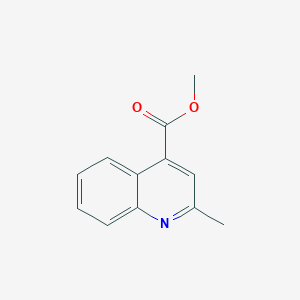

Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of methyl 2-methylquinoline-4-carboxylate consists of a quinoline ring system with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-methylquinoline-4-carboxylate is primarily studied for its potential therapeutic properties. Quinoline derivatives, including this compound, have been investigated for their biological activities, particularly against malaria and other infectious diseases.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, a series of quinoline-4-carboxamide derivatives were identified as having significant antiplasmodial activity against Plasmodium falciparum. These compounds displayed moderate potency and favorable pharmacokinetic properties, leading to their progression in preclinical development .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |

|---|---|---|---|

| DDD107498 | 120 | <1 | Inhibition of translation elongation factor 2 |

| Methyl 2-methylquinoline-4-carboxylate | TBD | TBD | TBD |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains, making them candidates for further exploration in antibiotic development.

Materials Science

Methyl 2-methylquinoline-4-carboxylate can also be utilized in materials science, particularly in the synthesis of novel polymers and as intermediates in organic synthesis.

Polymer Synthesis

Research indicates that quinoline derivatives can be incorporated into polymer matrices to enhance their properties. For example, studies on the synthesis of polyquinolines have shown that incorporating methyl 2-methylquinoline-4-carboxylate can improve thermal stability and mechanical strength .

Table 2: Properties of Polyquinolines Incorporating Methyl 2-Methylquinoline-4-Carboxylate

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | >50 |

| Degradation Temperature (°C) | ~400 |

Cosmetic Applications

The cosmetic industry is increasingly interested in compounds like methyl 2-methylquinoline-4-carboxylate due to their potential skin benefits and stability as cosmetic ingredients.

Skin Care Formulations

Methyl 2-methylquinoline-4-carboxylate has been explored for its use in skin care formulations. Its properties may contribute to improved skin hydration and protection against environmental stressors. The compound's ability to form stable emulsions makes it a valuable ingredient in creams and lotions .

Table 3: Formulation Characteristics with Methyl 2-Methylquinoline-4-Carboxylate

| Formulation Type | Stability (Months) | Skin Feel |

|---|---|---|

| Emulsion Cream | 12 | Non-greasy |

| Lotion | 9 | Lightweight |

Case Study 1: Antimalarial Screening

A study conducted on a library of quinoline derivatives demonstrated that methyl 2-methylquinoline-4-carboxylate exhibited promising antimalarial activity when tested against P. berghei in mouse models. The compound's efficacy was attributed to its novel mechanism of action that disrupts protein synthesis within the parasite .

Case Study 2: Polymer Development

In a recent project focusing on developing high-performance polymers, researchers successfully synthesized a polyquinoline using methyl 2-methylquinoline-4-carboxylate as a monomer. The resulting material showed enhanced thermal stability compared to traditional polymers, making it suitable for high-temperature applications .

Mécanisme D'action

Target of Action

Methyl 2-methylquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .

Biochemical Pathways

Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

As a quinoline derivative, it may share some of the biological and pharmaceutical activities associated with this class of compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylquinoline-4-carboxylate can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 and ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acids, alcohol derivatives, and various substituted quinoline compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylquinoline: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.

Quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.

2-Styrylquinoline-4-carboxylic acid: Contains a styryl group, which introduces additional steric and electronic effects

Uniqueness

Methyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group allows for diverse chemical modifications and applications .

Activité Biologique

Methyl 2-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various research findings and case studies.

Chemical Structure and Properties

Methyl 2-methylquinoline-4-carboxylate has the molecular formula and features a quinoline core with a carboxylate functional group. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antioxidant properties. A study highlighted that methyl 2-methylquinoline-4-carboxylate and its related compounds were evaluated using the DPPH assay, a common method for assessing radical scavenging ability. The results indicated that these compounds possess a notable capacity to inhibit free radicals:

| Compound | Inhibition Percentage (%) |

|---|---|

| Methyl 2-methylquinoline-4-carboxylate | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |

This suggests that structural modifications can enhance antioxidant efficacy, making these compounds potential candidates for therapeutic applications against oxidative stress-related diseases .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, methyl 2-methylquinoline-4-carboxylate was evaluated in vitro against various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant growth inhibition across different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.53 |

| MCF7 | 3.32 |

| SKOV3 | 0.90 |

| HepG2 | 1.81 |

Mechanistic studies revealed that these compounds induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of cell cycle progression, particularly at the G2/M phase . The apoptosis was confirmed via Annexin V/PE assays, highlighting the potential of methyl 2-methylquinoline-4-carboxylate as an effective anticancer agent.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, methyl 2-methylquinoline-4-carboxylate has shown promise as an antimicrobial agent. Studies indicate that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or protein function.

Case Studies

- Antioxidant Efficacy : A comparative study assessed the antioxidant activity of various quinoline derivatives, including methyl 2-methylquinoline-4-carboxylate, using the DPPH assay. The findings underscored its potential as a natural antioxidant agent .

- Cytotoxicity Against Cancer Cells : In vitro studies on several cancer cell lines demonstrated that methyl 2-methylquinoline-4-carboxylate significantly inhibited cell proliferation and induced apoptosis through ROS generation .

- Antimicrobial Testing : Laboratory tests revealed that methyl 2-methylquinoline-4-carboxylate exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Propriétés

IUPAC Name |

methyl 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGVYHBEXUHRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399888 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-40-6 | |

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.